
Sarizotan hydrochloride
Übersicht
Beschreibung
Sarizotan hydrochloride is a selective serotonin 5-HT1A receptor agonist and dopamine D2 receptor antagonist. It has been investigated for its potential antipsychotic effects and its ability to reduce dyskinesias resulting from long-term anti-Parkinsonian treatment with levodopa . Despite its promising pharmacological profile, the development of sarizotan was discontinued after Phase III clinical trials failed to meet primary efficacy endpoints .
Vorbereitungsmethoden
Die Synthese von Sarizotanhydrochlorid umfasst mehrere Schritte, beginnend mit der Herstellung der Chroman-Grundstruktur. Der Syntheseweg umfasst typischerweise die folgenden Schritte:
Bildung des Chromankerns: Dies beinhaltet die Cyclisierung eines geeigneten Vorläufers zur Bildung des Chromanrings.
Einführung der Fluorphenylgruppe:
Bildung des Pyridinrings: Der Pyridinring wird durch eine Reihe von Reaktionen eingeführt, darunter Cyclisierung und Substitution.
Schlussassemblierung: Der letzte Schritt beinhaltet die Kupplung der Chroman- und Pyridinmoleküle zur Bildung des Endprodukts Sarizotan.
Chemische Reaktionsanalyse
Sarizotanhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Sarizotan kann Oxidationsreaktionen unterliegen, insbesondere an den aromatischen Ringen.
Reduktion: Reduktionsreaktionen können an den stickstoffhaltigen funktionellen Gruppen auftreten.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Halogenierungsmittel. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und den verwendeten Reagenzien ab .
Analyse Chemischer Reaktionen
Sarizotan hydrochloride undergoes various chemical reactions, including:
Oxidation: Sarizotan can undergo oxidation reactions, particularly at the aromatic rings.
Reduction: Reduction reactions can occur at the nitrogen-containing functional groups.
Substitution: Substitution reactions are common, especially at the aromatic rings where halogen atoms can be replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Sarizotanhydrochlorid wurde ausgiebig auf seine potenziellen therapeutischen Anwendungen untersucht, insbesondere bei der Behandlung der Parkinson-Krankheit und der Schizophrenie. Einige wichtige Forschungsanwendungen sind:
Parkinson-Krankheit: Sarizotan hat eine Wirksamkeit bei der Reduzierung von Dyskinesien gezeigt, die aus der Langzeitbehandlung mit Levodopa resultieren.
Schizophrenie: Seine antipsychotischen Wirkungen wurden aufgrund seiner dualen Wirkung auf Serotonin- und Dopaminrezeptoren untersucht.
Wirkmechanismus
Sarizotanhydrochlorid übt seine Wirkungen hauptsächlich durch seine Wirkung auf Serotonin- und Dopaminrezeptoren aus. Es wirkt als Agonist am Serotonin-5-HT1A-Rezeptor und als Antagonist am Dopamin-D2-Rezeptor. Diese duale Wirkung hilft, die Neurotransmitterspiegel im Gehirn zu modulieren, wodurch Dyskinesien reduziert werden und antipsychotische Wirkungen erzielt werden .
Wirkmechanismus
Sarizotan hydrochloride exerts its effects primarily through its action on serotonin and dopamine receptors. It acts as an agonist at the serotonin 5-HT1A receptor and as an antagonist at the dopamine D2 receptor. This dual action helps in modulating neurotransmitter levels in the brain, thereby reducing dyskinesias and exhibiting antipsychotic effects .
Vergleich Mit ähnlichen Verbindungen
Sarizotanhydrochlorid kann mit anderen Verbindungen verglichen werden, die ähnliche pharmakologische Profile aufweisen, wie z. B.:
Osemozotan: Ein weiterer selektiver 5-HT1A-Rezeptoragonist mit potenziellen antipsychotischen Wirkungen.
Piclozotan: Eine Verbindung mit ähnlicher Rezeptoraktivität, aber unterschiedlicher chemischer Struktur.
Robalzotan: Ein weiterer 5-HT1A-Rezeptoragonist mit potenziellen therapeutischen Anwendungen.
Die Einzigartigkeit von Sarizotan liegt in seiner dualen Wirkung auf Serotonin- und Dopaminrezeptoren, die im Vergleich zu Verbindungen, die nur einen Rezeptortyp anvisieren, ein breiteres therapeutisches Potenzial bietet .
Eigenschaften
IUPAC Name |
1-[(2R)-3,4-dihydro-2H-chromen-2-yl]-N-[[5-(4-fluorophenyl)pyridin-3-yl]methyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O.ClH/c23-20-8-5-17(6-9-20)19-11-16(12-24-14-19)13-25-15-21-10-7-18-3-1-2-4-22(18)26-21;/h1-6,8-9,11-12,14,21,25H,7,10,13,15H2;1H/t21-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDLVYMYXOLGZOD-ZMBIFBSDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2OC1CNCC3=CC(=CN=C3)C4=CC=C(C=C4)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2O[C@H]1CNCC3=CC(=CN=C3)C4=CC=C(C=C4)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60173163 | |
| Record name | Sarizotan hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60173163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
195068-07-6 | |
| Record name | Sarizotan hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195068076 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sarizotan hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60173163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SARIZOTAN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P71E6YO9H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


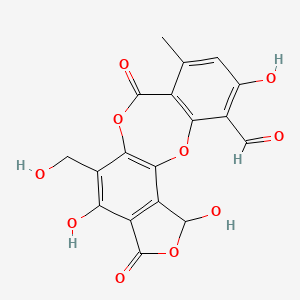
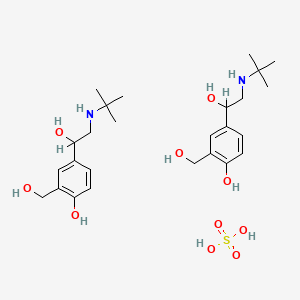

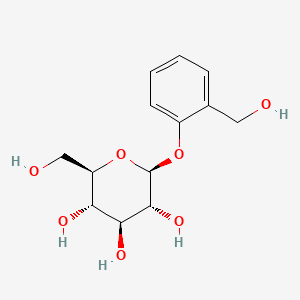
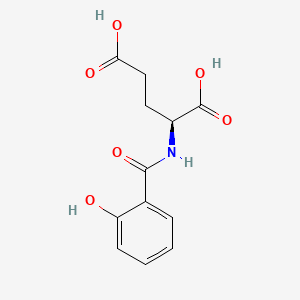

![(2R,3R)-N-[(1S,7R,8S,9Z,17S,20R,21S,29S,32R)-29-Benzyl-24-[(2S)-butan-2-yl]-32-[(1R)-1-hydroxyethyl]-7,20,28-trimethyl-11,14,18,22,25,27,30,33-octaoxospiro[6,15,19-trioxa-12,23,26,28,31,34-hexazatricyclo[15.9.8.22,5]hexatriaconta-2(36),3,5(35),9-tetraene-8,2'-oxirane]-21-yl]-3-hydroxy-2,4-dimethylpentanamide](/img/structure/B1681399.png)
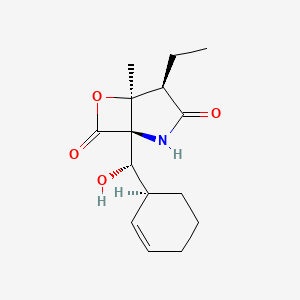

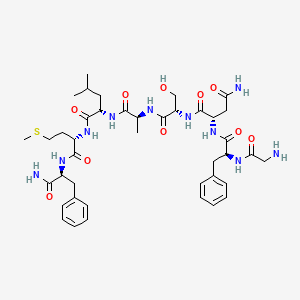
![(3aR,4S,6Z,10E,11aR)-4-hydroxy-10-(hydroxymethyl)-6-methyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B1681407.png)



